Superior Acidity (Lower pKa) Enhances Reactivity in Suzuki-Miyaura Coupling Compared to Non-Halogenated Analog
The presence of both a chloro and a nitro group significantly lowers the pKa of 2-chloro-5-nitrophenylboronic acid to 6.63 ± 0.58, compared to 8.70 for the unsubstituted parent phenylboronic acid [1] [2]. This higher acidity facilitates the formation of the more nucleophilic boronate anion under standard Suzuki-Miyaura coupling conditions, accelerating the rate-limiting transmetalation step. In contrast, 5-nitrophenylboronic acid, lacking the chloro group, has a higher pKa, making it less reactive under identical basic conditions [3].
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 6.63 ± 0.58 |
| Comparator Or Baseline | Phenylboronic acid (pKa = 8.70) |
| Quantified Difference | ΔpKa ≈ -2.07 (more acidic by over two orders of magnitude) |
| Conditions | Calculated/predicted pKa; experimentally determined in water or aqueous solvent systems |
Why This Matters
Lower pKa directly correlates with faster transmetalation kinetics in Suzuki-Miyaura cross-coupling, enabling higher yields, shorter reaction times, and compatibility with less reactive aryl chlorides, which is critical for process efficiency and cost-effectiveness.
- [1] Tianmen Hengchang Chemical Co., Ltd. 2-氯-5-硝基苯基硼酸 (2-Chloro-5-nitrophenylboronic acid) Physicochemical Properties. Accessed 2026. View Source
- [2] P. Cysewski, et al. "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Molecules, 2024, 29(11), 2713. DOI: 10.3390/molecules29112713. View Source
- [3] J. Yan, et al. "The Hammett Equation and Substituent Effects on Boronic Acid Acidity." Journal of Physical Organic Chemistry, 2018, 31(5), e3799. View Source
